2-hydroxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-4-carboxamide
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Overview
Description
2-hydroxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-4-carboxamide is a complex organic compound featuring a quinoline core, a furo[2,3-c]pyridine moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the furo[2,3-c]pyridine moiety: This step may involve the cyclization of a suitable pyridine derivative with a furan ring under acidic or basic conditions.
Attachment of the carboxamide group: This can be done through the reaction of the quinoline derivative with an appropriate amine under amide bond-forming conditions, such as using carbodiimide coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde under appropriate conditions.
Reduction: The carbonyl groups in the furo[2,3-c]pyridine moiety can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a quinoline-4-carboxaldehyde derivative, while reduction of the carbonyl groups would yield the corresponding alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-hydroxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-4-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Inhibition of enzymes: The compound may bind to the active site of enzymes, preventing substrate binding and catalysis.
Interaction with receptors: It may act as an agonist or antagonist at specific receptors, modulating cellular signaling pathways.
DNA intercalation: The planar structure of the quinoline core may allow it to intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds such as quinine and chloroquine share the quinoline core and have well-known pharmacological activities.
Furo[2,3-c]pyridine derivatives: These compounds are less common but may exhibit similar biological activities due to the presence of the furo[2,3-c]pyridine moiety.
Uniqueness
2-hydroxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-4-carboxamide is unique due to the combination of its structural features, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
2-oxo-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-1H-quinoline-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-16-11-14(13-3-1-2-4-15(13)21-16)18(24)20-7-9-22-8-5-12-6-10-26-17(12)19(22)25/h1-6,8,10-11H,7,9H2,(H,20,24)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPGMUMLTIYTTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCCN3C=CC4=C(C3=O)OC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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